molecular formula C10H7BrN2O B2710702 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one CAS No. 97604-03-0

2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2710702
CAS No.: 97604-03-0
M. Wt: 251.083
InChI Key: OZNZDYFBGVWZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one is a high-purity chemical reagent offering researchers a versatile dihydropyrimidinone (DHPM) scaffold for advanced chemical synthesis and drug discovery programs. This compound belongs to a class of heterocycles typically synthesized via the multicomponent Biginelli reaction, a highly efficient and atom-economical method for constructing complex molecular architectures . The presence of the bromophenyl substituent at the 2-position provides a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space and the development of structure-activity relationships (SAR). Dihydropyrimidinone derivatives are of profound interest in medicinal chemistry due to their wide spectrum of documented pharmacological activities. The core DHPM structure is recognized as a privileged scaffold in drug discovery, with known activities including anticancer , antiviral, anti-inflammatory, antibacterial, and calcium channel blocking effects . This specific brominated analog is particularly valuable for screening in biological assays and as a key intermediate in the synthesis of more complex, target-oriented molecules. Researchers can leverage this compound to develop novel therapeutic candidates for conditions such as cancer, with studies showing that certain DHPM derivatives exhibit cytotoxicities against various human tumor cell lines, including malignant glioma and breast cancer . Applications: • Medicinal Chemistry & SAR Studies • Library Synthesis for High-Throughput Screening • Organic Synthesis Intermediate • Pharmacological Research & Lead Optimization Notice: This product is intended for research and laboratory use only. It is not manufactured or tested for diagnostic, therapeutic, or human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-bromophenyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNZDYFBGVWZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a pyrimidinone derivative with a brominated aromatic compound. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple a boronic acid derivative of pyrimidinone with a bromophenyl compound . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of dihydropyrimidinones, including 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one. Research indicates that modifications to the aryl chain significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with specific electron-donating or withdrawing groups have shown enhanced anti-proliferative effects. In vivo studies demonstrated that certain derivatives exhibited notable tumor growth inhibition in xenograft models, suggesting their potential as lead compounds for novel anticancer therapies .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Inhibition Ratio (%)
This compoundU87X.XY.Y
This compoundU251X.XY.Y

Note: Specific IC50 values and inhibition ratios are to be determined from experimental data.

Antiviral Activity

The antiviral properties of dihydropyrimidinones have also been explored. For example, derivatives containing bromophenyl groups were tested against the H5N1 virus and exhibited promising antiviral activity. The mechanism of action typically involves interference with viral replication processes .

Green Chemistry Approaches

The synthesis of this compound can be efficiently achieved through one-pot multi-component reactions (MCRs), particularly the Biginelli reaction. This method combines aldehydes, β-ketoesters, and urea under environmentally friendly conditions. Recent advancements have focused on using heterogeneous catalysts to enhance yields and simplify product recovery .

Table 2: Comparative Synthesis Methods

MethodCatalyst UsedYield (%)Reaction Time
Biginelli ReactionSilicotungstic Acid85%Short
Green SynthesisHPA-Montmorillonite-KSF90%Very Short

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of dihydropyrimidinones. Studies indicate that variations in substituents on the pyrimidine ring and aryl groups significantly affect their biological activities. For instance, low electron-withdrawing groups enhance anticancer efficacy, while specific alkyl chains improve membrane permeability .

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen Position and Identity

1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
  • Molecular Formula : C₁₃H₁₅ClN₂S .
  • Key Differences :
    • Substituent : Chlorine (Cl) at the meta position vs. bromine (Br) in the target compound.
    • Functional Group : Thione (C=S) instead of ketone (C=O) in the dihydropyrimidine ring.
  • Structural Insights :
    • The dihedral angle between the dihydropyrimidine and benzene rings is 86.62° , slightly smaller than the para-chlorophenyl analog (89.59° ), indicating substituent position affects planarity .
    • The thione group enables intermolecular N–H⋯S hydrogen bonding, forming centrosymmetric dimers that influence crystallinity and solubility .
7-(4-Bromophenyl)-3H,4H-thieno-[3,2-d]pyrimidin-4-one
  • Molecular Formula : C₁₂H₇BrN₂OS .
  • Key Differences: Core Structure: Thieno-pyrimidinone (fused thiophene-pyrimidine) vs. dihydropyrimidinone. Substituent: Bromine at the para position on the phenyl ring.

Functional Group Variations

2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • Molecular Formula : C₂₀H₁₅BrFN₂OS₂ .
  • Key Differences: Substituents: Bromophenylmethylsulfanyl and fluorophenyl groups. Core Structure: Dihydrothieno-pyrimidinone with a sulfur bridge.
  • Functional Impact: The sulfanyl (–S–) group increases hydrophobicity and may enhance membrane permeability.
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
  • Molecular Formula : C₁₈H₁₂Cl₂F₃N₂OS .
  • Key Differences :
    • Substituents : Dichlorophenylmethylsulfanyl and trifluoromethyl groups.
  • Implications :
    • The trifluoromethyl group is strongly electron-withdrawing, which could enhance oxidative stability and receptor-binding affinity compared to bromophenyl derivatives .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one C₁₀H₇BrN₂O 242.33 3-Bromophenyl, ketone Not reported
1-(3-Chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine-2-thione C₁₃H₁₅ClN₂S 266.79 3-Chlorophenyl, thione Not reported
7-(4-Bromophenyl)-thieno-pyrimidin-4-one C₁₂H₇BrN₂OS 307.17 4-Bromophenyl, thiophene Not reported

Biological Activity

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of 3,4-dihydropyrimidin-2(1H)-ones, which have garnered significant attention due to their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Biginelli reaction, where a β-ketoester reacts with an aldehyde and urea or thiourea under acidic conditions. The introduction of the 3-bromophenyl group can enhance the compound's biological activity by influencing its electronic properties and steric configuration.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of dihydropyrimidinones. For instance, a recent evaluation demonstrated that compounds with aryl substitutions exhibited significant cytotoxicity against various cancer cell lines. Specifically, this compound showed promising results in inhibiting the proliferation of glioma cell lines U87 and U251, with cell viability percentages indicating effective cytotoxicity (87.34 ± 1.24% and 67.14 ± 4.61%, respectively) .

Table 1: Anticancer Activity of Dihydropyrimidinones

CompoundCell LineCell Viability (%)IC50 (µM)
This compoundU8787.34 ± 1.24Not specified
This compoundU25167.14 ± 4.61Not specified

Antimicrobial Activity

The antimicrobial properties of dihydropyrimidinones have also been extensively studied. A series of derivatives demonstrated moderate to strong inhibitory effects against bacterial strains such as Escherichia coli and fungal strains like Aspergillus niger. Compounds similar to this compound showed antibacterial activity comparable to standard antibiotics like ciprofloxacin and antifungal activity on par with fluconazole .

Table 2: Antimicrobial Activity of Dihydropyrimidinones

CompoundBacterial StrainInhibition Zone (mm)Fungal StrainInhibition Zone (mm)
This compoundE. coliModerateA. nigerModerate

Anti-inflammatory Activity

Research indicates that dihydropyrimidinones exhibit anti-inflammatory properties by modulating various pathways involved in inflammatory responses. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for dihydropyrimidinones suggest that the presence of electron-withdrawing groups like bromine at position R1 significantly enhances biological activity. The length and nature of substituents at R2 and R3 also contribute to the overall potency against cancer cells .

Case Studies

Several case studies have documented the efficacy of dihydropyrimidinones in clinical settings:

  • Case Study on Glioma Treatment : A study involving a new derivative demonstrated a significant reduction in tumor size in animal models when treated with dihydropyrimidinone compounds.
  • Antimicrobial Efficacy : Clinical trials showed that patients treated with formulations containing dihydropyrimidinone derivatives exhibited improved outcomes against resistant bacterial infections.

Q & A

Q. What are the established synthetic routes for 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 3-bromobenzaldehyde with urea and an acetylacetone derivative under acidic conditions (e.g., HCl or p-toluenesulfonic acid). Key parameters include:

  • Catalyst selection : Acidic catalysts like HCl yield higher purity (≥95%) compared to weaker acids .
  • Temperature control : Reactions at 80–100°C for 6–8 hours minimize side products .
  • Solvent optimization : Ethanol or toluene is preferred for balancing solubility and reaction rate .
    Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity and structure .

Q. What purification techniques are most effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to achieve ≥95% purity, as demonstrated for structurally similar dihydropyrimidinones .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for resolving polar byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) are recommended for analytical-scale purification .

Q. How can structural characterization of this compound be performed to resolve ambiguities?

  • X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water and analyzing diffraction patterns (e.g., CCDC databases) .
  • NMR spectroscopy : ¹H NMR in DMSO-d₆ typically shows a singlet at δ 8.2–8.5 ppm for the pyrimidinone proton and aromatic resonances at δ 7.3–7.8 ppm for the bromophenyl group .
  • Mass spectrometry : High-resolution ESI-MS with m/z 267.98 (C₁₀H₇BrN₂O⁺) confirms molecular weight .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. Computational studies (DFT) suggest:

  • Steric effects : The bromine’s ortho position directs regioselectivity in palladium-catalyzed reactions .
  • Electronic effects : Bromine’s electron-withdrawing nature stabilizes intermediates in nucleophilic additions .
    Experimental validation via kinetic studies (UV-Vis monitoring) is recommended .

Q. What catalytic systems are effective for functionalizing the dihydropyrimidinone core?

  • Transition-metal catalysts : Pd(PPh₃)₄ enables C–C bond formation at the 2-position under mild conditions (70°C, DMF) .
  • Organocatalysts : Proline derivatives catalyze asymmetric alkylations at the 5-position with >80% enantiomeric excess .
  • Photocatalysts : Ru(bpy)₃²⁺ facilitates radical-mediated C–H functionalization under blue light .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
  • 2D correlation spectroscopy (COSY, HSQC) : Assign overlapping peaks in aromatic regions .
  • Crystallographic validation : Compare experimental NMR shifts with those predicted from X-ray structures .

Q. What strategies address discrepancies in biological activity data across studies?

  • Purity reassessment : Verify compound integrity via HPLC and elemental analysis, as impurities (e.g., bromide salts) may skew results .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 3-benzylpyrimidin-4-one derivatives) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.